1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

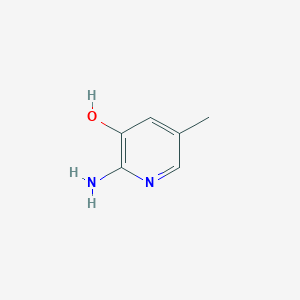

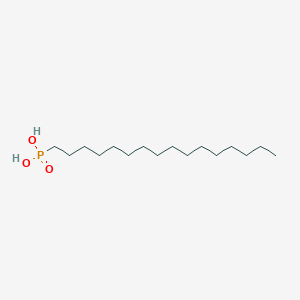

“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

Reductive Amination and Derivative Synthesis : Kuznetsov and Chapyshev (2007) demonstrated the use of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine for the synthesis of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine via reductive amination, leading to various 7-arylmethyl-substituted derivatives. This highlights the compound's role in synthesizing complex heterocycles with potential pharmacological applications (Kuznetsov & Chapyshev, 2007).

Synthesis of Non-aromatic Heterocyclic Compounds : Rubtsova et al. (2020) discussed pyrrolidin-2-ones and their derivatives as promising non-aromatic heterocyclic compounds found in natural products and biologically active molecules, emphasizing their significance in developing new medicinal molecules (Rubtsova et al., 2020).

Dipeptide Analogues : Hosseini et al. (2006) introduced a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing these compounds as dipeptide analogues for potential biological applications, reflecting their utility in designing peptide-based therapeutic agents (Hosseini et al., 2006).

Advanced Material Science

Electrical Conductivity : Anderson and Liu (2000) highlighted the use of pyrrolidines and their derivatives in synthesizing electrically conducting polymers, underscoring the compound's role in creating advanced materials for electronics and other technologically significant applications (Anderson & Liu, 2000).

Biological Activity and Pharmacology

Enzyme Inhibition : Popowycz et al. (2003) synthesized derivatives of 2-(aminomethyl)pyrrolidine-3,4-diol and evaluated their inhibitory activity towards alpha-mannosidases, illustrating the compound's potential as a biochemical tool for studying and modulating enzyme activity (Popowycz et al., 2003).

Acetylcholinesterase Inhibitors : Neves et al. (2019) explored the synthesis of thiazolidin-4-one and thiazinan-4-one derivatives using 1-(2-aminoethyl)pyrrolidine as a precursor, assessing their acetylcholinesterase (AChE) inhibitory activity. This study showcases the application of pyrrolidine derivatives in developing new therapeutic agents for conditions such as Alzheimer's disease (Neves et al., 2019).

Mécanisme D'action

Target of Action

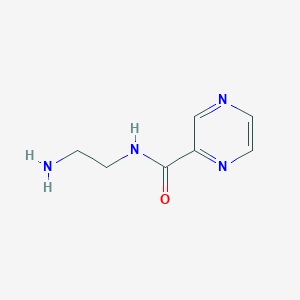

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

Propriétés

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953752-30-2 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)